3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the IUPAC name tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 213.28 . The compound is stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . One synthetic approach to the assembly of 3-azabicyclo[3.1.0]hexane derivatives is based on annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . A method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis
The InChI code for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” has a molecular weight of 213.28 . It is stored in a refrigerator and has a physical form of oil .Scientific Research Applications
Antitumor Agents
- Scientific Field: Medical and Biological Research
- Application Summary: Compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . These compounds have demonstrated antiproliferative activity in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .
- Methods of Application: The compounds were tested on the mentioned cell lines, and their effects on cell proliferation were observed . The compounds were also observed for their effects on the distribution of cells across the cell cycle stage, with a focus on the induction of apoptosis .
- Results: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Synthesis of Conformationally Restricted Aza [3.1.0]bicycles
- Scientific Field: Organic Chemistry
- Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . A base-promoted intramolecular addition of alkenes has been used to deliver conformationally restricted highly substituted aza [3.1.0]bicycles .
- Methods of Application: The reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
- Results: This method provides a new strategy for the construction of aza [3.1.0]bicycle derivatives, which are common structural components in natural products and bioactive compounds .
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Scientific Field: Organic Chemistry
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has great potential in the pharmaceutical industry . For example, it’s used in potent μ opioid receptor antagonist for the treatment of pruritus, the ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist, and T-type calcium channel inhibitor .
- Methods of Application: The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes involves complex organic chemistry processes .
- Results: The synthesized compounds have shown potential in various therapeutic applications .
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
- Methods of Application: The reaction involves the use of palladium as a catalyst and N-tosylhydrazones .
- Results: The major diastereoisomers could be easily isolated by chromatography on silica gel .
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
- Scientific Field: Organic Chemistry
- Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . A base-promoted intramolecular addition of alkenes has been used to deliver conformationally restricted highly substituted aza [3.1.0]bicycles . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
- Methods of Application: The reaction involves complex organic chemistry processes .
- Results: This method provides a new strategy for the construction of aza [3.1.0]bicycle derivatives, which are common structural components in natural products and bioactive compounds .
Palladium-Catalyzed Cyclopropanation of Internal Alkenes
- Scientific Field: Organic Chemistry
- Application Summary: A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
- Methods of Application: The reaction involves the use of palladium as a catalyst and N-tosylhydrazones .
- Results: The major diastereoisomers could be easily isolated by chromatography on silica gel .
Safety And Hazards
The safety information for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
CAS RN |
161152-76-7 |
Source
|
Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.